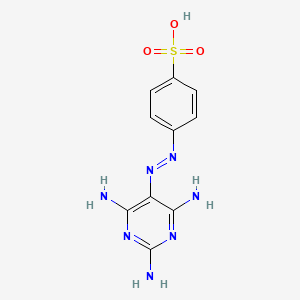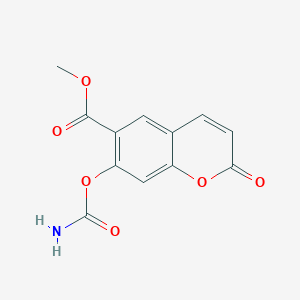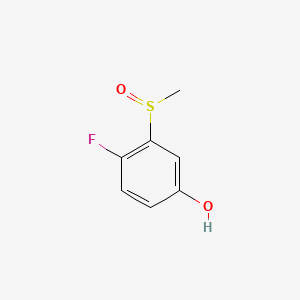
1,3-Dibromo-2-ethoxy-5-isobutylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-ethoxy-5-isobutylbenzene is an organic compound with the molecular formula C₁₂H₁₆Br₂O. It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, an ethoxy group, and an isobutyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-ethoxy-5-isobutylbenzene typically involves the bromination of 2-ethoxy-5-isobutylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dibromo-2-ethoxy-5-isobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the hydrogenated form of the compound.
科学的研究の応用
1,3-Dibromo-2-ethoxy-5-isobutylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biochemical pathways and interactions involving brominated aromatic compounds.
Medicine: Research into its potential pharmacological properties and its role in drug development.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dibromo-2-ethoxy-5-isobutylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ethoxy and isobutyl groups influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.
類似化合物との比較
1,3-Dibromo-2-ethoxy-5-isobutylbenzene can be compared with other brominated benzene derivatives such as:
1,3-Dibromo-2-methylbenzene: Similar in structure but with a methyl group instead of an ethoxy and isobutyl group.
1,3-Dibromo-2-ethoxybenzene: Lacks the isobutyl group, making it less sterically hindered.
1,3-Dibromo-5-isobutylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical properties and reactivity patterns that are valuable in various applications.
特性
分子式 |
C12H16Br2O |
|---|---|
分子量 |
336.06 g/mol |
IUPAC名 |
1,3-dibromo-2-ethoxy-5-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-4-15-12-10(13)6-9(5-8(2)3)7-11(12)14/h6-8H,4-5H2,1-3H3 |
InChIキー |
BUQDWGSRWGVCQS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1Br)CC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


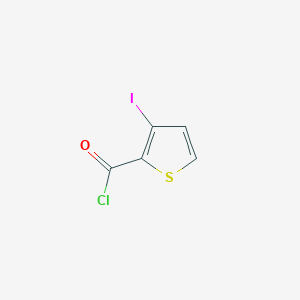
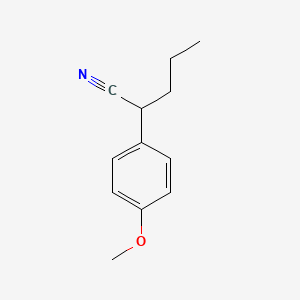
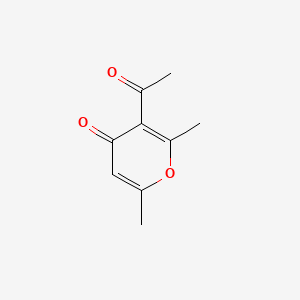
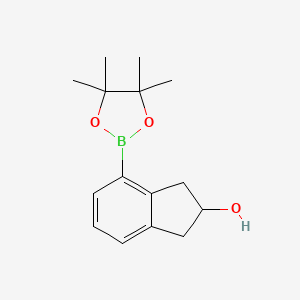
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)


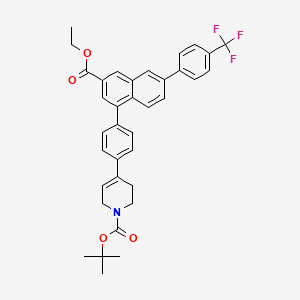
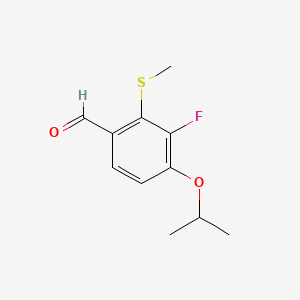
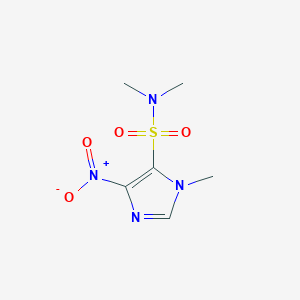
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)
